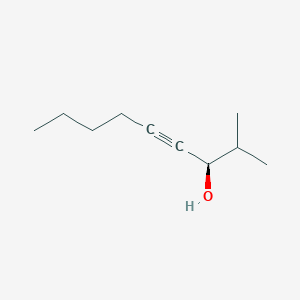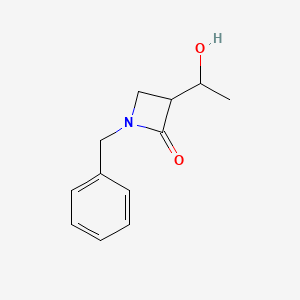![molecular formula C13H22O B14390791 1,5-Dimethylspiro[5.5]undecan-3-one CAS No. 88245-97-0](/img/structure/B14390791.png)
1,5-Dimethylspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethylspiro[5.5]undecan-3-one is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound is part of the spiro[5.5]undecane family, known for its intriguing conformational and configurational properties. The chirality of this compound arises from the helicity of its spirane skeleton, making it a subject of interest in stereochemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylspiro[5.5]undecan-3-one typically involves the acetalization of 1,1-dimethoxycyclohexane with para-toluenesulfonic acid monohydrate . This method is suitable for preparing the compound from 1,1-dimethoxycyclohexane and involves specific reaction conditions to ensure the formation of the desired spiro structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
1,5-Dimethylspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spiro compounds. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
科学的研究の応用
1,5-Dimethylspiro[5.5]undecan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.
Biology: The compound’s unique structure makes it a subject of study in stereochemistry and conformational analysis.
Medicine: Derivatives of this compound are investigated for their potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5-Dimethylspiro[5.5]undecan-3-one involves its interaction with molecular targets through its unique spiro structure. The helicity of the spirane skeleton allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
類似化合物との比較
1,5-Dimethylspiro[5.5]undecan-3-one can be compared with other similar spiro compounds, such as:
1,4-Diazaspiro[5.5]undecan-3-one: Known for its pharmaceutical applications, particularly in the treatment of disorders involving abnormal cellular proliferation.
1,5-Dioxaspiro[5.5]undecane: Used in organic synthesis and as a building block for more complex molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting stereochemical properties, which make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
88245-97-0 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
1,5-dimethylspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C13H22O/c1-10-8-12(14)9-11(2)13(10)6-4-3-5-7-13/h10-11H,3-9H2,1-2H3 |
InChIキー |
SHNGPGXBGMEQFW-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)CC(C12CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)

![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)

![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)

![Magnesium, bromo[(4-methylphenyl)methyl]-](/img/structure/B14390770.png)
![4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate](/img/structure/B14390775.png)
![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)

![(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile](/img/structure/B14390796.png)
![4-[(E)-(Naphthalen-1-yl)diazenyl]aniline](/img/structure/B14390808.png)
